Compound Description: This compound is a 1,6-naphthyridin-2(1H)-one derivative found to exhibit antiproliferative activity against breast cancer cell lines. It was synthesized using regioselective palladium-catalyzed cross-coupling reactions. []
Relevance: This compound shares the core 1,6-naphthyridin-2(1H)-one structure with the target compound, (7-Methyl-4-((3-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone. Both compounds also feature substitutions at the 3-position of the naphthyridine ring system, further highlighting their structural similarity. []
(3S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((1S and 1R,3R)-1-methyl-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-ium-1-yl)butanoate
Compound Description: This compound is a quaternary ammonium betaine demonstrating exceptional potency and selectivity for the αvβ6 integrin receptor over other αv integrins. Its synthesis involves a remarkably stereoselective methylation step. []
Relevance: This compound contains a tetrahydro-1,8-naphthyridine moiety, which is structurally related to the 1,8-naphthyridin-3-yl group present in the target compound, (7-Methyl-4-((3-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone. The presence of this shared structural motif emphasizes their connection within the broader class of naphthyridine derivatives. []
Compound Description: This compound is a pyrazole derivative synthesized by reacting 2-Phenyl-I,8-naphthyridine-3-carboxylic acid hydrazide with acetylacetone. []
Relevance: Both this compound and the target compound, (7-Methyl-4-((3-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone, belong to the class of 1,8-naphthyridine derivatives. They share the same core structure with variations in the substituents attached to the naphthyridine ring. []
Compound Description: This is a pyrazoline derivative synthesized by reacting 2-Phenyl-I,8-naphthyridine-3-carboxylic acid hydrazide with ethyl acetoacetate. []
Relevance: Similar to the previous compound, this molecule and the target, (7-Methyl-4-((3-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone, are both classified as 1,8-naphthyridine derivatives, emphasizing their structural relationship within this chemical family. []
Compound Description: This compound is a series of pyrazole derivatives synthesized from 2-phenyl-I,8-naphthyridine-3-carboxylic acid hydrazide via a multi-step synthesis involving hydrazones and Vilsmeier-Haack reaction. []
Relevance: This series of compounds and the target (7-Methyl-4-((3-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone share the 1,8-naphthyridine core structure. They differ in the substituents at the 3-position, but this further emphasizes their structural relationship within the same class of compounds. []
Compound Description: This compound is a series of oxadiazole derivatives synthesized from 2-phenyl-I,8-naphthyridine-3-carboxylic acid hydrazide through a reaction sequence involving hydrazines and phosphorus oxychloride. []
Relevance: This series, like the target (7-Methyl-4-((3-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone, highlights the versatility of the 1,8-naphthyridine scaffold for derivatization. Despite variations at the 3-position, their shared core structure makes them structurally related. []
Compound Description: This compound is a 1,8-naphthyridine derivative containing a methylene bridge and is synthesized through a non-catalyst C(sp3)–H methylenation process. It exhibits specific spectroscopic properties with λmax at about 340 nm, attributed to the πnaph→πnaph* transition. []
Relevance: Both this compound and the target (7-Methyl-4-((3-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone belong to the class of 1,8-naphthyridine derivatives. They share the core 1,8-naphthyridine structure with variations in the substituents and their positions on the ring. []
Compound Description: This is another 1,8-naphthyridine derivative synthesized through a non-catalyst C(sp3)–H methylenation process, similar to the previous compound. It exhibits comparable spectroscopic properties with λmax around 340 nm, assigned to the πnaph→πnaph* transition. []
Relevance: This compound and the target compound (7-Methyl-4-((3-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone share the core 1,8-naphthyridine structure. The presence of various substituents on the naphthyridine ring highlights the potential for structural diversity within this class of compounds. []
Compound Description: This is a copper(I) complex formed by the coordination of two molecules of the ligand L1 (N-(5-methyl-7-((3-oxo-1,3-dihydroisobenzofuran-1-yl)methyl)-1,8-naphthyridin-2-yl)acetamide). []
Relevance: This compound demonstrates the ability of 1,8-naphthyridine derivatives, similar to the target compound (7-Methyl-4-((3-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone, to act as ligands in metal complexes. This highlights a potential application of these compounds in coordination chemistry. []
Compound Description: This is a mono-Mannich base synthesized by condensing the corresponding 5-amino-3-(N-substituted aminomethyl)-4′-chlorobiphenyl-2-ol with the appropriate 4-chloro heterocycle. These compounds were found to be less active than their di-Mannich counterparts in terms of antimalarial activity against Plasmodium falciparum. []
Relevance: Though this compound is a 1,5-naphthyridine derivative, its structural similarity to the target compound, (7-Methyl-4-((3-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone, which is a 1,8-naphthyridine, is noteworthy. The close relationship between the two naphthyridine isomers highlights the potential for exploring the biological activity of closely related structures. []
Compound Description: This is a series of mono-Mannich bases prepared in a similar manner to the previous compound, but these incorporate a quinazoline moiety instead of a naphthyridine ring. []
Relevance: Although not directly containing the naphthyridine core, this series, along with the 1,5-naphthyridine derivative mentioned above, demonstrates the exploration of various heterocyclic systems, including quinazolines, as potential antimalarial agents. This highlights a broader research context for developing compounds with similar biological activities to (7-Methyl-4-((3-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone. []
1-aryl-2,2-bis-(1,8-naphthyridin-2-yl)ethenes
Compound Description: This series represents a group of compounds synthesized from 2-aminonicotinaldehyde via a multi-step process involving α-(1,8-naphthyridin-2-yl)banzalacetones. They are structurally related to the 1,8-naphthyridine core and have been investigated for their antibacterial properties. []
Relevance: Similar to (7-Methyl-4-((3-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone, these compounds are also built upon the 1,8-naphthyridine scaffold. The variations in substituents and their positions highlight the diversity possible within this class of compounds. []
Compound Description: This compound series, synthesized through the same route as the previous compound, features a pyrazoline ring linked to the 1,8-naphthyridine system. They have been studied for their potential antibacterial activity. []
Relevance: These compounds, along with the target compound (7-Methyl-4-((3-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone, showcase the use of 1,8-naphthyridine as a central scaffold for developing bioactive molecules. This underscores the importance of this structural motif in medicinal chemistry. []
Compound Description: This is another series synthesized through the same synthetic pathway as the previous two compounds. These compounds incorporate a thioxopyrimidine ring system attached to the 1,8-naphthyridine core. They have been evaluated for their antibacterial activity. []
Relevance: These compounds further illustrate the diversity of structures accessible by modifying the 1,8-naphthyridine core, similar to the target compound (7-Methyl-4-((3-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone. The incorporation of different heterocyclic rings, like thioxopyrimidine in this case, underscores the potential for generating diverse libraries of compounds with varying biological activities. []
Compound Description: This series of compounds, sharing the same synthetic origin as the preceding three compounds, features a benzodiazepine unit linked to the 1,8-naphthyridine moiety. They have also been explored for potential antibacterial activity. []
Relevance: Similar to the previous compounds, this series exemplifies the structural diversity achievable by modifying the 1,8-naphthyridine scaffold. These compounds, alongside the target compound (7-Methyl-4-((3-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone, demonstrate the importance of 1,8-naphthyridines in drug discovery and development. []
Overview
The compound 7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[3-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine is a synthetic organic molecule belonging to the class of naphthyridine derivatives. This compound is characterized by its complex structure, which includes a naphthyridine core, a trifluoromethoxy phenyl group, and a piperidine carbonyl moiety. It is often utilized in various fields of chemical research and medicinal applications due to its potential biological activity.
Source
This compound can be sourced from chemical suppliers and databases such as PubChem and ChemSrc, which provide detailed information regarding its structure, synthesis, and applications .
Classification
The compound falls under the category of heterocyclic compounds, specifically naphthyridines, which are known for their diverse biological activities. Its structural components suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific diseases.
Synthesis Analysis
Methods
The synthesis of 7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[3-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine typically involves a multi-step organic reaction process. The general approach includes:
Formation of the Naphthyridine Core: This is usually achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The trifluoromethoxy group and the piperidine moiety are introduced via nucleophilic substitution reactions.
Technical Details
Common reagents used in the synthesis include:
Starting Materials: 4-chloro-3-fluoroaniline, 7-methyl-1,8-naphthyridine, and 4-methylpiperidine.
Coupling Agents: Such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).
Catalysts: Palladium on carbon (Pd/C) for coupling reactions.
Solvents: Organic solvents like dichloromethane or toluene are commonly used under reflux conditions.
Purification is typically performed using column chromatography to isolate the desired product from by-products .
Molecular Structure Analysis
Structure
The molecular formula of the compound is C24H26ClF3N4O. The structural representation reveals a complex arrangement with multiple functional groups contributing to its chemical properties.
Data
Key structural data includes:
Molecular Weight: Approximately 426.94 g/mol.
InChI Key: An identifier that provides a way to encode the molecular structure for database searches.
7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[3-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine can undergo various chemical transformations:
Oxidation: Utilizing oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Including nucleophilic or electrophilic substitutions to modify functional groups.
Technical Details
Typical conditions for these reactions involve:
Oxidation Conditions: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction Conditions: Sodium borohydride in methanol or lithium aluminum hydride in ether. These reactions allow for the modification of the compound's structure to enhance its biological activity or alter its properties .
Mechanism of Action
The mechanism of action for 7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[3-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine involves interactions with specific molecular targets such as enzymes and receptors. The binding affinity to these targets can modulate their activity, leading to various biological effects. This mechanism is crucial for understanding its potential therapeutic applications .
Physical and Chemical Properties Analysis
Physical Properties
While specific physical properties such as density and boiling point are not always available for this compound, general characteristics can be inferred from similar compounds within its class.
Chemical Properties
Key chemical properties include:
Solubility: Likely soluble in organic solvents due to its hydrophobic nature.
Relevant Data
Further studies may be required to elucidate precise melting points and other thermodynamic properties relevant to its applications in research and industry .
Applications
Scientific Uses
7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[3-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine has several potential applications:
Medicinal Chemistry: It serves as a candidate for drug development targeting specific diseases due to its unique structure and biological activity.
Biological Research: The compound can be used in assays to study enzyme inhibition and receptor interactions.
Material Science: It may act as a building block for synthesizing more complex materials and catalysts .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.